Tetrakis(acetonitrile)copper(I) Trifluoromethanesulfonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(acetonitrile)copper(I) Trifluoromethanesulfonate can be synthesized through several methods. One common method involves the direct interaction of copper(I) oxide with trifluoromethanesulfonic acid in acetonitrile. Another method involves the comproportionation of copper(II) triflate with copper powder in refluxing acetonitrile .
Industrial Production Methods
Industrial production of tetrakisacetonitrile copper(I) triflate often employs a one-pot green synthesis method. This environmentally friendly approach uses water as a solvent and minimizes the use of toxic organic reagents. The process involves the reduction of silver nitrate with copper powder in acetonitrile, followed by the addition of trifluoromethanesulfonic acid .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(acetonitrile)copper(I) Trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It acts as a catalyst in the oxidation of primary alcohols under aerobic conditions.
Substitution: It is used in substitution reactions involving allylic halides and mesylates.
Cycloaddition: It serves as a catalyst in cycloaddition reactions.
Common Reagents and Conditions
Common reagents used in reactions with tetrakisacetonitrile copper(I) triflate include primary alcohols, allylic halides, and mesylates. The reactions typically occur under aerobic conditions and may involve the use of additional catalysts such as ABNO (azabicyclo[2.2.1]nonane N-oxyl) .
Major Products
The major products formed from reactions involving tetrakisacetonitrile copper(I) triflate include oxidized alcohols, substituted allylic compounds, and cycloaddition products .
Scientific Research Applications
Tetrakis(acetonitrile)copper(I) Trifluoromethanesulfonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tetrakisacetonitrile copper(I) triflate involves its role as a catalyst in various chemical reactions. It facilitates the oxidation of alcohols by activating molecular oxygen and transferring it to the substrate. The copper(I) center in the compound interacts with the substrate and promotes the formation of reactive intermediates, leading to the desired products .
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(acetonitrile)copper(I) tetrafluoroborate
- Tetrakis(acetonitrile)copper(I) hexafluorophosphate
- Tetrakis(pyridine)copper(II) triflate
Uniqueness
Tetrakis(acetonitrile)copper(I) Trifluoromethanesulfonate is unique due to its high catalytic activity and versatility in various chemical reactions. It is particularly effective in the oxidation of alcohols under aerobic conditions, which makes it a valuable catalyst in green chemistry applications .
Biological Activity
Tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate (often referred to as tetrakis(acetonitrile)copper(I) triflate) is a copper complex that has garnered interest in various fields, particularly in organic synthesis and biological applications. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure : this compound is characterized by its coordination of four acetonitrile molecules to a copper(I) ion, with trifluoromethanesulfonate as the counterion. Its molecular formula is and it has a molecular weight of 376.82 g/mol .
Mechanism : The biological activity of this compound is primarily attributed to its ability to act as a catalyst in oxidation reactions. It facilitates the transfer of electrons and oxygen to substrates, leading to the formation of reactive species that can interact with biological macromolecules . This catalytic activity is significant in enhancing the efficacy of various biochemical processes.
Biological Applications
This compound has shown promise in several biological contexts:
- Cancer Treatment : Research indicates that this copper complex can enhance the penetration and accumulation of chemotherapy drugs within tumor tissues. This property suggests its potential as an adjuvant in cancer therapies, improving drug delivery and efficacy .
- DNA Interaction : Studies have demonstrated that copper(I) complexes can bind to DNA, influencing its structural integrity and potentially leading to cytotoxic effects on cancer cells. The interaction with DNA is mediated through the formation of reactive oxygen species (ROS), which can induce oxidative stress in cells .
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of copper(I) complexes against various cancer cell lines. Results indicated significant anticancer activity, particularly against human colon cancer cells, outperforming traditional platinum-based drugs . The mechanism involved DNA binding and subsequent induction of apoptosis.
- Catalytic Efficiency : In a comparative study on catalytic reactions mediated by tetrakis(acetonitrile)copper(I) triflate, it was found that even low concentrations (1 mol%) could efficiently catalyze acetylation reactions with high yields . This highlights its utility in synthetic organic chemistry while also suggesting potential implications for biological systems where similar reactions may occur.
- Mechanistic Insights : Advanced studies employing molecular docking and spectroscopic techniques have elucidated the binding modes of tetrakis(acetonitrile)copper(I) triflate with DNA. These investigations revealed that modifications in ligand structure significantly affect binding affinity and cytotoxicity profiles .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
acetonitrile;copper(1+);trifluoromethanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H3N.CHF3O3S.Cu/c4*1-2-3;2-1(3,4)8(5,6)7;/h4*1H3;(H,5,6,7);/q;;;;;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBZSXGFNYRDMS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12CuF3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58452-28-1 | |
Record name | Tetrakis(acetonitrile)copper(I) Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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